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molecular formula C11H10BrNO2 B3186363 7-Bromo-3-(nitromethyl)-1,2-dihydronaphthalene CAS No. 1225347-00-1

7-Bromo-3-(nitromethyl)-1,2-dihydronaphthalene

Cat. No. B3186363
M. Wt: 268.11 g/mol
InChI Key: BELNWOAXZGXGDF-UHFFFAOYSA-N
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Patent
US08546359B2

Procedure details

Charged 900 g of 6-bromo-2-tetralone, 1.9 L of nitromethane and 37 g of ethylenediamine in 10 L flask. Heated the mixture liquid to 75° C. in a vessel under N2 for 24 hours to complete the reaction. When the reaction was complete, distilled out the excess nitromethane under reduce pressure. Introduced 200 g of silica gel to the residue with cooling. Hexane (10 L×3) was used to extracted, filtered and the hexane layer combined. On cooling, crystals were formed. About 500 g of 7-bromo-1,2-dihydro-3-(nitromethyl)naphthalene was obtained.
Quantity
900 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
1.9 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH2:8][C:7](=O)[CH2:6][CH2:5]2.C(N)CN.[N+:17]([CH3:20])([O-:19])=[O:18]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9]([CH:8]=[C:7]([CH2:20][N+:17]([O-:19])=[O:18])[CH2:6][CH2:5]2)=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
900 g
Type
reactant
Smiles
BrC=1C=C2CCC(CC2=CC1)=O
Name
Quantity
37 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
1.9 L
Type
reactant
Smiles
[N+](=O)([O-])C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
DISTILLATION
Type
DISTILLATION
Details
distilled out the excess nitromethane
ADDITION
Type
ADDITION
Details
Introduced 200 g of silica gel to the residue
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
EXTRACTION
Type
EXTRACTION
Details
to extracted
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
crystals were formed

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C=C(CCC2=C1)C[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 500 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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